molecular formula C26H24N2O3S2 B023179 Thiazole orange CAS No. 107091-89-4

Thiazole orange

Cat. No.: B023179
CAS No.: 107091-89-4
M. Wt: 476.6 g/mol
InChI Key: ACOJCCLIDPZYJC-UHFFFAOYSA-M
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Description

Thiazole orange is an unsymmetrical cyanine dye known for its strong fluorescence upon binding to nucleic acids. This compound is widely used in various scientific fields due to its ability to intercalate into nucleic acid structures, making it a valuable tool for detecting and analyzing DNA and RNA.

Mechanism of Action

Target of Action

Thiazole Orange (TO) is an unsymmetrical cyanine dye . Its primary targets are nucleic acids, specifically DNA and RNA . TO can be conjugated to oligonucleotides (ONs) to create fluorogenic hybridisation probes . The properties of duplexes between TO-probes and their DNA and RNA targets strongly depend on the length of the linker between TO and the oligonucleotide, the position of attachment of TO to the nucleotide (major or minor groove), and the mode of attachment of this compound .

Mode of Action

TO becomes highly fluorescent upon binding to nucleic acids due to restriction of rotation about the methine bridge . This is why TO-ON conjugates have been used for the detection of target nucleic acids . An important property of TO-ON probes is the significant increase in duplex stability imparted by intercalation of the TO moiety .

Biochemical Pathways

TO binds to double-stranded nucleic acids by either intercalating into their duplex structures or by sticking to their grooves . This allows the easy detection of DNA based on the fluorescent signal both in vitro and in vivo . Therefore, these molecules are used in a variety of applications within life sciences, such as gel electrophoresis, microscopy, flow cytometry, and the detection of amplification in PCR (polymerase chain reaction) and LAMP (loop-mediated isothermal amplification) assays .

Pharmacokinetics

It is known that to has massive fluorescence enhancement and high quantum yield upon binding to nucleic acids, particularly rna . It is non-precipitating and can permeate through live cell membranes .

Result of Action

The result of TO’s action is the detection of target nucleic acids. TO shows clear response selectivity for RNA over DNA with a significant light-up property upon binding to RNA . More interestingly, 2TO, a regioisomer of TO in which the benzothiazole unit is connected to position 2 in the quinoline ring, performs much better .

Preparation Methods

Synthetic Routes and Reaction Conditions

Thiazole orange can be synthesized through several methods. One common approach involves the condensation of 2-methylbenzothiazole with 4-(dimethylamino)benzaldehyde in the presence of a base such as sodium hydroxide. The reaction typically occurs in a solvent like ethanol under reflux conditions. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated purification systems can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions

Thiazole orange undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiazole derivatives with altered electronic properties .

Scientific Research Applications

Thiazole orange has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Thiazole orange is unique due to its strong fluorescence enhancement upon binding to nucleic acids and its ability to intercalate into both DNA and RNA. This makes it particularly useful for applications requiring high sensitivity and specificity in nucleic acid detection .

Properties

CAS No.

107091-89-4

Molecular Formula

C26H24N2O3S2

Molecular Weight

476.6 g/mol

IUPAC Name

4-methylbenzenesulfonate;(2E)-3-methyl-2-[(1-methylquinolin-1-ium-4-yl)methylidene]-1,3-benzothiazole

InChI

InChI=1S/C19H17N2S.C7H8O3S/c1-20-12-11-14(15-7-3-4-8-16(15)20)13-19-21(2)17-9-5-6-10-18(17)22-19;1-6-2-4-7(5-3-6)11(8,9)10/h3-13H,1-2H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1

InChI Key

ACOJCCLIDPZYJC-UHFFFAOYSA-M

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN\1C2=CC=CC=C2S/C1=C/C3=CC=[N+](C4=CC=CC=C34)C

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)[O-].CN1C2=CC=CC=C2SC1=CC3=CC=[N+](C4=CC=CC=C34)C

Pictograms

Irritant

Synonyms

thiazole orange

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Thiazole orange is a fluorescent dye that exhibits significant fluorescence enhancement upon binding to nucleic acids, particularly double-stranded DNA (dsDNA). [, , ] This fluorescence enhancement is attributed to the dye's intercalation between base pairs, which restricts its conformational flexibility and increases its quantum yield. [, , , ]

A: this compound (3,6-bis(dimethylamino)-2-[4-(dimethylamino)phenyl]-7-methylbenzo[1,3]thiazolo[2,3-b]quinolinium) has a molecular formula of C20H21N4S+ and a molecular weight of 349.47 g/mol. [, ] Spectroscopically, this compound exhibits an absorbance maximum around 500 nm and an emission maximum around 530 nm when bound to dsDNA. [, , , ]

A: this compound exhibits good compatibility with biological samples and is stable under typical experimental conditions used for nucleic acid analysis. [, , , ] Its fluorescence is sensitive to environmental factors such as pH, ionic strength, and temperature, which can influence its binding affinity and fluorescence intensity. [, , , ] Researchers have used this compound in various applications, including DNA gel electrophoresis, flow cytometry for reticulocyte analysis, and fluorescence microscopy for visualizing nucleic acids in cells. [, , , , ]

A: While this compound is primarily used as a fluorescent probe, certain derivatives have been explored for their potential catalytic properties. For instance, a this compound-carboplatin conjugate demonstrated enhanced DNA crosslinking abilities, showcasing the potential for developing targeted anticancer agents. []

A: Yes, computational methods have been employed to investigate the binding interactions of this compound with DNA and to rationalize its spectral properties. Ab initio calculations have been used to determine the preferred conformation of this compound and its analogs, providing insights into their binding modes. []

A: Modifications to the this compound structure have been explored to improve its fluorescence properties and enhance its binding affinity for specific DNA sequences. [, , , ] For example, introducing substituents on the quinoline or benzothiazole rings can significantly affect its fluorescence quantum yield and DNA binding affinity. [, , , ]

A: While this compound itself is not classified as highly toxic, appropriate laboratory safety practices should be followed when handling and disposing of the dye. Researchers have highlighted this compound as a potentially safer alternative to ethidium bromide, a commonly used DNA stain known for its mutagenicity. [, ]

A: Yes, several alternative dyes are available for nucleic acid staining, each with its own advantages and disadvantages. Ethidium bromide is a widely used, inexpensive option, but its mutagenicity raises safety concerns. [] SYBR Safe is a commercially available dye with high sensitivity and lower toxicity compared to ethidium bromide, but it comes at a higher cost. [] this compound offers a balance of sensitivity, cost-effectiveness, and a potentially safer profile compared to ethidium bromide. [, ]

ANone: Commonly used resources include:

  • Spectroscopic techniques: UV-Vis, fluorescence, and circular dichroism spectroscopy are essential for characterizing the optical properties and binding interactions of this compound. [, , , , ]
  • Flow cytometry: This technique is widely used for analyzing reticulocytes stained with this compound. [, , , , , , ]
  • Confocal microscopy: This technique allows for the visualization of this compound-labeled nucleic acids in cells and tissues. [, , ]
  • Chemical synthesis and modification: Synthetic organic chemistry techniques are crucial for developing new this compound derivatives with tailored properties. [, , , , , , ]

A: this compound was first reported as a fluorescent dye in 1990. [] Since then, it has been widely adopted as a fluorescent probe for various biological applications, including:

  • Reticulocyte analysis: this compound quickly became a popular choice for quantifying reticulocytes using flow cytometry due to its ease of use and high sensitivity. [, , , , , , ]
  • DNA detection and quantification: Researchers have utilized this compound for DNA gel electrophoresis, offering a less toxic alternative to ethidium bromide. [, ]
  • Live-cell imaging: Developments in this compound-based probes have enabled real-time imaging of DNA synthesis and RNA localization in living cells. [, ]

ANone: The research on this compound spans various disciplines, including:

  • Chemistry: Organic synthesis, photochemistry, and analytical chemistry contribute to the development and characterization of new this compound derivatives and their applications. [, , , , , , ]
  • Biology: Cell biology, molecular biology, and biochemistry benefit from the use of this compound as a tool for studying nucleic acids and cellular processes. [, , ]
  • Medicine: Hematology utilizes this compound for reticulocyte analysis, aiding in the diagnosis and monitoring of various blood disorders. [, , , , , , ]

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